5-(1,3-Dioxolan-2-YL)-2-tienil etil cetona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

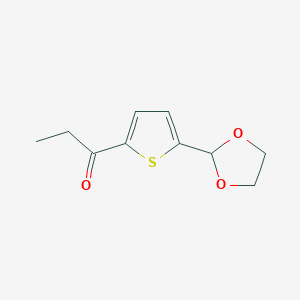

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is an organic compound that features a 1,3-dioxolane ring attached to a thienyl group via an ethyl ketone linkage. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thienyl boronic acids and ethyl ketone derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler analog without the thienyl group.

2-Thienyl ethyl ketone: Lacks the 1,3-dioxolane ring.

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is unique due to the combination of the 1,3-dioxolane ring and the thienyl group, which imparts distinct chemical and biological properties

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is a compound that falls under the category of dioxolane derivatives. Dioxolanes are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article provides a comprehensive review of the biological activity of this specific compound, focusing on its synthesis, biological testing, and potential applications in medicinal chemistry.

Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone typically involves the reaction of appropriate precursors through cyclization processes. The dioxolane ring can be formed from various aldehydes and diols using acid catalysts or other methods. For instance, the synthesis may utilize salicylaldehyde and diols in a reaction facilitated by montmorillonite K10 as a catalyst, yielding high purity and yield of the desired product .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of dioxolane derivatives. In particular, compounds similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone have shown significant activity against various Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Staphylococcus epidermidis : Showed excellent antibacterial activity.

- Pseudomonas aeruginosa : Some derivatives demonstrated perfect activity against this pathogen.

The detailed results of antibacterial testing can be summarized in Table 1.

| Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Significant |

| Staphylococcus epidermidis | Varies | Excellent |

| Pseudomonas aeruginosa | Varies | Perfect |

| Enterococcus faecalis | 625 | Perfect |

| Escherichia coli | No activity | None |

Antifungal Activity

The antifungal properties of dioxolane derivatives have also been investigated. Notably, compounds similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone have shown promising results against Candida albicans , with most tested compounds exhibiting significant antifungal activity except for a few exceptions .

Case Study 1: Antiviral Potential

A study focused on the antiviral activity of dioxolane derivatives demonstrated that certain compounds exhibited potent effects against viruses such as Epstein-Barr virus (EBV). The structure-activity relationship indicated that modifications to the dioxolane ring could enhance antiviral efficacy .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of various enantiomerically pure and racemic dioxolanes revealed that these compounds could be synthesized efficiently with good yields. The biological activities were assessed using standard microbiological techniques, confirming their potential as antibacterial and antifungal agents .

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-7(11)8-3-4-9(14-8)10-12-5-6-13-10/h3-4,10H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOXUDHMOBVOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641872 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-82-9 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.